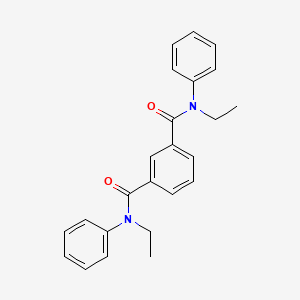

1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl-

Beschreibung

1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl- is a symmetrically substituted aromatic dicarboxamide characterized by ethyl and phenyl groups attached to the amide nitrogen atoms of the benzenedicarboxamide core. This compound belongs to a broader class of 1,3-benzenedicarboxamide derivatives, which are studied for their structural versatility and applications in materials science, pharmaceuticals, and polymer stabilization. The ethyl and phenyl substituents confer distinct steric and electronic properties, influencing solubility, reactivity, and intermolecular interactions .

Eigenschaften

CAS-Nummer |

113918-60-8 |

|---|---|

Molekularformel |

C24H24N2O2 |

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

1-N,3-N-diethyl-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H24N2O2/c1-3-25(21-14-7-5-8-15-21)23(27)19-12-11-13-20(18-19)24(28)26(4-2)22-16-9-6-10-17-22/h5-18H,3-4H2,1-2H3 |

InChI-Schlüssel |

XAOUTZSLDUFREL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with diethylamine and diphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N'-Diethyl-N,N'-diphenyl-1,3-benzoldicarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Amidgruppen in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Phenyl- und Ethylgruppen können Substitutionsreaktionen mit geeigneten Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N,N'-Diethyl-N,N'-diphenyl-1,3-benzoldicarboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten Wegen gehören Signaltransduktion, Genexpression und Stoffwechselprozesse.

Wirkmechanismus

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1,3-Benzenedicarboxamide, N,N'-Dimethyl-

- Structure : Methyl groups at both amide nitrogens.

- Molecular Weight : 192.21 g/mol (vs. higher for diethyl-diphenyl derivative due to bulkier substituents) .

- Solubility : Methyl groups enhance solubility in polar solvents compared to ethyl/phenyl derivatives. For example, N,N,N',N'-tetramethyl-1,3-benzenedicarboxamide has a solubility of 3.223E+00 mol/L in water at 30°C .

- LogP : Lower lipophilicity (estimated LogP ~1.5) due to smaller alkyl groups .

1,3-Benzenedicarboxamide, N1,N3-Bis(4-Methoxyphenyl)-

N,N'-Bis(2,2,6,6-Tetramethyl-4-Piperidinyl)-1,3-Benzenedicarboxamide

- Structure : Bulky tetramethylpiperidinyl groups.

- Applications : Widely used as a light stabilizer (e.g., Nylostab S-EED) in polymers due to radical scavenging properties .

- LogP : Higher lipophilicity (LogP ~5.2) than the diethyl-diphenyl derivative, favoring compatibility with hydrophobic matrices .

Thermal and Solubility Data

| Compound | Melting Point (°C) | Solubility (mol/L, 30°C) | LogP |

|---|---|---|---|

| N,N'-Diethyl-N,N'-diphenyl- (Target) | Not reported | Estimated <1E-02* | ~4.5† |

| N,N'-Dimethyl- | 220.27 | 3.223E+00 | 1.5 |

| N1,N3-Bis(4-methoxyphenyl)- | Not reported | Not reported | ~3.0 |

| N,N'-Bis(tetramethylpiperidinyl)- | Not reported | <1E-03 (hydrophobic) | 5.2 |

*Estimated based on increased hydrophobicity from phenyl/ethyl groups. †Predicted using substituent contribution models.

Biologische Aktivität

1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl- is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its two carboxamide functional groups attached to a benzene ring, which contribute to its chemical reactivity and interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 306.39 g/mol

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water.

The biological activity of 1,3-benzenedicarboxamide derivatives is often attributed to their ability to interact with various biological targets. These interactions can modulate enzymatic activity or receptor binding, leading to therapeutic effects. Notably, certain derivatives have demonstrated:

- Anti-inflammatory properties : By inhibiting specific pathways involved in inflammation.

- Anticancer activity : Through the inhibition of cancer cell proliferation and induction of apoptosis.

The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and efficacy.

Antioxidant Activity

Research indicates that compounds similar to 1,3-benzenedicarboxamide exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Enzyme Inhibition

Studies have shown that 1,3-benzenedicarboxamide can inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications for neurodegenerative diseases.

- Butyrylcholinesterase (BChE) : Involved in the hydrolysis of choline esters; inhibition can affect cholinergic signaling.

Anticancer Activity

Several studies have explored the anticancer potential of 1,3-benzenedicarboxamide derivatives:

- Mechanism : Induction of apoptosis in cancer cells through DNA cleavage and modulation of cell cycle regulators.

- Case Study : A derivative demonstrated significant cytotoxicity against human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory effects of N,N'-diethyl-N,N'-diphenyl-1,3-benzenedicarboxamide in a murine model. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups.

-

Cytotoxicity Evaluation :

- In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against specific types of cancer cells.

Data Summary

| Biological Activity | Observations/Results |

|---|---|

| Antioxidant Activity | Significant free radical scavenging |

| Enzyme Inhibition | AChE and BChE inhibition observed |

| Anticancer Activity | Induction of apoptosis; cytotoxic effects noted |

| Anti-inflammatory Effects | Reduction in inflammatory markers in murine models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.